Oral Bioavailability: SRI-011381 Achieves ~50% in Mice, Contrasting with Low CNS Exposure of Galunisertib
SRI-011381 (free base) demonstrates approximately 50% oral bioavailability in FBV mice following oral gavage, as reported by multiple independent suppliers [1]. In contrast, galunisertib, a TGF‑β receptor inhibitor, exhibits profoundly restricted brain accumulation due to active efflux by P‑glycoprotein (ABCB1), with brain‑to‑plasma ratios ~24‑fold lower in wild‑type mice versus knockout models [2]. This differential CNS exposure is critical for neurodegenerative disease modeling, where SRI-011381′s brain penetrance enables functional readouts of TGF‑β activation within the CNS compartment .
| Evidence Dimension | Oral bioavailability and CNS exposure |
|---|---|
| Target Compound Data | Oral bioavailability ≈ 50% in mice; blood‑brain barrier penetrant [REFS-1, REFS-3] |
| Comparator Or Baseline | Galunisertib: brain‑to‑plasma ratio increased ~24‑fold in Abcb1 knockout mice, indicating poor CNS penetration [2] |
| Quantified Difference | ~50% oral bioavailability for SRI-011381 vs. markedly restricted brain accumulation for galunisertib due to ABCB1 efflux |
| Conditions | FBV mice (oral gavage) for SRI-011381; ABCB1 knockout mouse models for galunisertib |
Why This Matters
This differentiation is essential for studies requiring reliable CNS exposure following oral dosing, as galunisertib and related inhibitors fail to achieve meaningful brain concentrations.
- [1] ActiveInhibitor. SRI-011381 hydrochloride – Technical Datasheet. 2019. View Source
- [2] M.L. Lebre et al. P-glycoprotein (MDR1/ABCB1) controls brain accumulation and intestinal disposition of the novel TGF-β signaling pathway inhibitor galunisertib. Br J Pharmacol, 2019. View Source
